molecular formula C14H19N B14556628 Benzenamine, N-cyclohexylidene-2,3-dimethyl- CAS No. 62049-86-9

Benzenamine, N-cyclohexylidene-2,3-dimethyl-

Cat. No.: B14556628
CAS No.: 62049-86-9
M. Wt: 201.31 g/mol
InChI Key: HDXSRVPKCXOXFP-UHFFFAOYSA-N
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Description

Benzenamine, N-cyclohexylidene-2,3-dimethyl- is an organic compound with the molecular formula C14H19N It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a cyclohexylidene group and two methyl groups at the 2 and 3 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-cyclohexylidene-2,3-dimethyl- typically involves the reaction of 2,3-dimethylaniline with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction can be represented as follows:

[ \text{2,3-Dimethylaniline} + \text{Cyclohexanone} \rightarrow \text{Benzenamine, N-cyclohexylidene-2,3-dimethyl-} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Common solvents used in the process include ethanol or toluene, and the reaction is typically carried out at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-cyclohexylidene-2,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Benzenamine, N-cyclohexylidene-2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N-cyclohexylidene-2,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylaniline: A precursor in the synthesis of Benzenamine, N-cyclohexylidene-2,3-dimethyl-.

    Cyclohexylamine: Another amine with a cyclohexyl group, but lacking the aromatic ring.

    N,N-Dimethylaniline: Similar structure but with two methyl groups on the nitrogen atom instead of the cyclohexylidene group.

Uniqueness

Benzenamine, N-cyclohexylidene-2,3-dimethyl- is unique due to the presence of both the cyclohexylidene group and the dimethyl substitution on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62049-86-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)cyclohexanimine

InChI

InChI=1S/C14H19N/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HDXSRVPKCXOXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C2CCCCC2)C

Origin of Product

United States

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